1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. Its unique structure, which includes a piperidine ring and a naphthyridine core, contributes to its potent biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dichloro-5-fluoroacetophenone with ethylamine to form an intermediate, which is then cyclized to produce the naphthyridine core. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by oxidation to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process often involves the use of advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency. The final product is typically purified through crystallization or chromatography techniques to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique biological activities and applications.
Scientific Research Applications
1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of quinolone antibiotics and their mechanisms of action.
Biology: The compound is employed in research on bacterial resistance and the development of new antibacterial agents.
Medicine: It serves as a lead compound in the design of new drugs for the treatment of bacterial infections.
Industry: The compound is used in the development of antibacterial coatings and materials.
Mechanism of Action
The antibacterial activity of 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By binding to these targets, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the core structure.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Norfloxacin: A quinolone with a similar core structure but different clinical applications.
Uniqueness
1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is unique due to its specific substituents, which confer distinct pharmacological properties. Its piperidine ring enhances its binding affinity to bacterial enzymes, making it a potent antibacterial agent.
Properties
CAS No. |
74274-65-0 |
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Molecular Formula |
C16H18FN3O3 |
Molecular Weight |
319.33 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)13(21)10-8-12(17)15(18-14(10)19)20-6-4-3-5-7-20/h8-9H,2-7H2,1H3,(H,22,23) |
InChI Key |
ODXFNLRSKBQFAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCCCC3)F)C(=O)O |
Origin of Product |
United States |
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